2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid
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Overview
Description
2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid is an organic compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid typically involves the reaction of 5,5-dimethyl-3-oxo-1,2-oxazolidine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, hydroxyl derivatives, and other functionalized compounds .
Scientific Research Applications
2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: This compound shares a similar structure but has a dioxolane ring instead of an oxazolidinone ring.
5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)propanoic acid: This compound has a similar oxazolidinone ring but with a different acetic acid derivative.
Uniqueness
2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5,5-dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-7(2)3-5(9)8(12-7)4-6(10)11/h3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFGUSTYEPVTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(O1)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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